molecular formula C11H10ClNO2 B1523050 2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole CAS No. 1094226-46-6

2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole

Cat. No.: B1523050
CAS No.: 1094226-46-6
M. Wt: 223.65 g/mol
InChI Key: FDQKSUGLWHWEAK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole (CAS 1094226-46-6) is a high-purity chemical building block with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 . This compound features an oxazole ring, a privileged scaffold in medicinal chemistry known to impart a wide spectrum of biological activities . The reactive chloromethyl group makes this molecule a versatile intermediate for the synthesis of more complex derivatives, particularly through nucleophilic substitution reactions. Oxazole derivatives are of significant interest in anticancer research, as they have been developed as novel tubulin polymerization inhibitors that bind to the colchicine site, demonstrating high specificity and potent growth inhibitory activity in low nanomolar concentrations against various human cancer cell lines, including leukemia . Furthermore, the phenyl oxazole methyl (POM) motif is actively being studied in the design and synthesis of novel anti-tubercular agents targeting MmpL3 . This compound is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-9-4-2-3-8(5-9)10-7-13-11(6-12)15-10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQKSUGLWHWEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260584
Record name 2-(Chloromethyl)-5-(3-methoxyphenyl)oxazole
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Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094226-46-6
Record name 2-(Chloromethyl)-5-(3-methoxyphenyl)oxazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-5-(3-methoxyphenyl)oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole
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Biological Activity

2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the current understanding of its biological activity, mechanisms of action, and comparative efficacy against similar compounds.

The compound features a chloromethyl group and a methoxy-substituted phenyl ring, which are critical for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes : Inhibition of specific enzymes related to cancer cell proliferation.
  • Receptors : Modulation of receptor activity that influences cellular signaling pathways.
  • DNA : Potential intercalation into DNA, leading to disruption of replication in cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated notable cytotoxicity with IC50 values ranging from 15 to 30 μM against breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cell lines .
  • Mechanism : Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner, evidenced by increased levels of pro-apoptotic markers such as p53 and caspase-3 cleavage .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activities:

  • In vitro Studies : It exhibited significant inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Comparative Efficacy : When compared to similar oxazole derivatives, this compound demonstrated superior activity due to the synergistic effects of its chloromethyl and methoxy groups .

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • A study evaluated the compound's effects on MCF-7 and NCI-H460 cells, revealing an IC50 of 25 μM for MCF-7 and 60 μM for NCI-H460. These results indicate a selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Testing :
    • The compound was tested against Gram-positive and Gram-negative bacteria. It showed significant inhibition zones in agar diffusion tests, outperforming traditional antibiotics in some cases .

Comparative Analysis with Similar Compounds

A comparative analysis reveals distinct differences in biological activities among related compounds:

CompoundStructureIC50 (μM)Activity Type
This compoundChloromethyl & Methoxy15-30Anticancer & Antimicrobial
5-(3-chloro-5-methoxyphenyl)-1,3-oxazoleLacks Chloromethyl>50Lower Activity
5-(3-chloro-5-methoxyphenyl)-2-methyl-1,3-oxazoleMethyl instead of Chloromethyl40Moderate Activity

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that oxazole derivatives, including 2-(chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole, exhibit notable antimicrobial activity. A study highlighted the synthesis of various oxazole derivatives and their evaluation against several bacterial strains:

CompoundMIC (µg/ml) against E. coliMIC (µg/ml) against S. aureus
This compound6.251.56
Reference Drug (Ciprofloxacin)0.780.39

The results indicate that this compound has a promising antibacterial profile, particularly against resistant strains such as MRSA .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A comparative study of various oxazole derivatives showed that certain modifications enhance their efficacy against cancer cell lines:

CompoundIC₅₀ (µM) against PC-3IC₅₀ (µM) against A431
This compound0.00470.0076
Reference Drug (5-Fluorouracil)0.0160.018

These findings suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal cells .

Synthetic Approaches

The synthesis of this compound typically involves cyclocondensation reactions using appropriate precursors. The following synthetic pathway is commonly employed:

  • Starting Materials : Appropriate phenolic and chloromethyl precursors.
  • Reaction Conditions : Typically conducted under reflux conditions in a suitable solvent.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers synthesized a series of oxazole derivatives including this compound and tested their antimicrobial activity against various pathogens:

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli, Candida albicans.
  • Findings : The compound exhibited significant antibacterial activity with lower MIC values compared to traditional antibiotics.

Case Study 2: Antitumor Activity

Another study focused on evaluating the antitumor effects of this compound on human prostate cancer cells (PC-3). The results indicated:

  • Methodology : Cell viability assays were performed using different concentrations of the compound.
  • Results : The compound showed a dose-dependent decrease in cell viability with an IC₅₀ value significantly lower than that of standard chemotherapeutic agents.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Properties/Activities References
This compound* 2-ClCH2, 5-(3-MeO-C6H4) C11H10ClNO2 223.66 Not explicitly listed Hypothesized reactivity for derivatization Inferred
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole 2-ClCH2, 5-(4-Cl-C6H4) C10H7Cl2NO 228.08 64640-12-6 Used in synthetic intermediates
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole 4-ClCH2, 5-Me, 2-(3-Me-C6H4) C12H12ClNO 221.68 521266-92-2 Potential agrochemical applications
5-(3-Methoxythien-2-yl)-1,3-oxazole 5-(3-MeO-thien-2-yl) C8H7NO2S 181.21 1343307-98-1 Antimicrobial screening candidate
5-(4-Bromophenyl)-1,3-oxazole derivatives 5-(4-Br-C6H4), variable R Varies Varies Not specified Aromatase inhibition (IC50: 0.8–2.4 µM)

Key Observations:

Substituent Position and Bioactivity :

  • The position of the chloromethyl group (e.g., 2- vs. 4-) significantly alters molecular geometry and reactivity. For instance, 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole is optimized for electrophilic substitution reactions due to the chloromethyl group’s proximity to the nitrogen atom .
  • 5-Aryl substituents influence biological activity. For example, 5-(4-bromophenyl)-1,3-oxazole derivatives exhibit aromatase inhibition, suggesting that electron-withdrawing groups enhance enzyme binding .

Synthetic Utility :

  • Chloromethyl groups enable nucleophilic displacement reactions, making these compounds versatile intermediates. For example, 2-(chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is used to generate libraries of bioactive molecules .

Preparation Methods

Starting Materials and Key Intermediates

  • β-Keto Esters and Oximes: Preparation often begins with β-keto esters, which are converted to oximes by nitrosation. Subsequent hydrogenolysis under acidic conditions yields primary amines.

  • Acylation and Cyclization: The primary amines are acylated with acid chlorides corresponding to the desired aryl substituent (e.g., 3-methoxyphenyl) and cyclized using phosphorus oxychloride (POCl3) to form the oxazole ring.

  • Alcohol Reduction and Chlorination: Ester groups can be reduced to alcohols using lithium borohydride, followed by chlorination with thionyl chloride (SOCl2) to introduce the chloromethyl group at the 2-position of the oxazole ring.

Representative Synthetic Sequence

Step Reaction Reagents/Conditions Yield (%) Notes
1 Nitrosation of β-keto ester to oxime NaNO2, AcOH - Formation of oxime intermediate
2 Hydrogenolysis of oxime to primary amine Pd/C, HCl-EtOH - Acidic conditions for amine formation
3 Acylation of amine with 3-methoxybenzoyl chloride TEA, DCM 67-78% (3 steps) Introduces 3-methoxyphenyl substituent
4 Cyclization to oxazole ring POCl3, CHCl3 63-90% Formation of 1,3-oxazole core
5 Reduction of ester to alcohol LiBH4, THF 50-87% Prepares for chlorination
6 Chlorination of alcohol to chloromethyl SOCl2, CHCl3 18-89% (2 steps) Introduces chloromethyl group

This sequence is adapted from medicinal chemistry syntheses of oxazole derivatives bearing chloromethyl and aryl groups.

Reaction Conditions and Optimization

  • Cyclization: Phosphorus oxychloride (POCl3) is a key reagent for dehydrative cyclization, promoting oxazole ring closure with moderate to high yields. Reaction times can extend up to 48 hours under reflux conditions for complete conversion.

  • Temperature Control: Maintaining moderate temperatures (25-45°C) during certain steps, such as oxazole formation, helps to improve selectivity and yield while minimizing side reactions.

  • Solvent Choice: Common solvents include chloroform (CHCl3) for cyclization and dichloromethane (DCM) for acylation steps. Tetrahydrofuran (THF) is used for reductions with lithium borohydride.

  • Purification: Products are typically purified by standard chromatographic techniques to isolate the desired oxazole derivative with high purity.

Alternative and Green Synthetic Approaches

Recent advances emphasize greener and more sustainable methods for oxazole synthesis, including:

  • Ultrasound-Assisted Synthesis: Ultrasound irradiation can accelerate oxazole formation, reducing reaction times and improving yields.

  • Use of Deep Eutectic Solvents: These solvents provide environmentally benign media for oxazole synthesis, enhancing reaction efficiency and reducing hazardous waste.

  • Magnetic Nanoparticles Catalysis: Ferric oxide magnetic nanoparticles have been employed as catalysts for oxazole synthesis, allowing easy catalyst recovery and reuse.

While these green methods have been demonstrated for various oxazole derivatives, their direct application to this compound synthesis requires further exploration.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Robinson-Gabriel Synthesis Acylamino ketones, POCl3 Reflux, 48 h Established method for 2,5-disubstituted oxazoles Moderate yields, harsh conditions
Acylation + Cyclization Acid chlorides, POCl3 Room temp to reflux Versatile for aryl substitutions Requires multiple steps
Reduction + Chlorination LiBH4, SOCl2 THF, CHCl3 Introduces chloromethyl group Chlorination yields variable
Ultrasound-Assisted Ultrasound, deep eutectic solvents Mild conditions Eco-friendly, faster reactions Less established for this compound
Nanoparticle Catalysis Fe3O4 MNPs Mild, recyclable catalyst Green, reusable catalyst Requires catalyst preparation

Research Findings and Practical Considerations

  • The chloromethyl substitution is typically introduced post-oxazole ring formation to avoid side reactions during cyclization.

  • The 3-methoxyphenyl group is introduced via acylation of the amine precursor, enabling structural diversity.

  • Phosphorus oxychloride is a critical reagent for oxazole ring closure but requires careful handling due to its corrosive nature.

  • Yields vary depending on the substituents and reaction conditions, with optimization necessary for scale-up.

  • Green chemistry approaches are promising but require adaptation for specific substrates like this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of 3-methoxyphenyl-substituted oxazole precursors followed by chloromethylation. Chloromethylating agents (e.g., chloromethyl methyl ether) are used with Lewis acid catalysts (ZnCl₂ or AlCl₃) in polar aprotic solvents (e.g., dichloromethane) at 60–80°C. Key factors include:

  • Precursor purity : Impurities in the oxazole intermediate reduce yield.
  • Catalyst loading : Optimal ZnCl₂ ratios (1.2–1.5 eq) minimize side reactions.
  • Reaction time : Extended durations (>12 hours) risk hydrolysis of the chloromethyl group.
    Typical yields range from 40–70%, with purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they highlight?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm). Chloromethyl protons appear as a singlet at δ 4.5–4.7 ppm.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ or methoxy groups).
  • IR Spectroscopy : Detect C–O–C stretching (1,250–1,050 cm⁻¹) and C=N vibrations (1,600–1,500 cm⁻¹).
  • X-ray crystallography (if applicable): Resolve spatial arrangement of the oxazole ring and substituents .

Advanced Research Questions

Q. How does the substitution pattern on the oxazole ring influence biological activity, and what structural modifications enhance target selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
Substituent PositionModificationBiological Impact
5-(3-Methoxyphenyl) Electron-donating groups (e.g., –OCH₃) enhance π-π stacking with aromatic enzyme pockets (e.g., cytochrome P450).Increased binding affinity
2-(Chloromethyl) Electrophilic Cl enables nucleophilic substitution (e.g., with thiols in enzyme active sites).Covalent inhibition potential
  • Suggested Modifications :
  • Replace –OCH₃ with –CF₃ to improve metabolic stability.
  • Introduce hydrophilic groups (e.g., –NH₂) at position 4 to enhance solubility without compromising reactivity .

Q. What computational strategies predict binding interactions between this compound and viral proteases, and how can they guide inhibitor design?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses against targets (e.g., SARS-CoV-2 Mpro). Key interactions:
  • Chloromethyl group forms halogen bonds with catalytic Cys145 (distance: 3.2–3.5 Å).
  • 3-Methoxyphenyl engages in π-stacking with His41.
  • Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modification (e.g., –Cl → –Br increases ΔG by ~1.2 kcal/mol).
  • Validation : Correlate docking scores with IC50 values from enzymatic assays .

Q. How can contradictory reports on antimicrobial efficacy of oxazole derivatives be resolved through experimental design?

  • Methodological Answer :

  • Controlled Variables :
  • Test organisms : Standardize strains (e.g., S. aureus ATCC 25923) to minimize variability.
  • Assay conditions : Use consistent Mueller-Hinton broth pH (7.2–7.4) and inoculum size (1×10⁵ CFU/mL).
  • Mechanistic Studies :
  • Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects.
  • Combine with transcriptomics to identify upregulated resistance genes (e.g., mecA in MRSA).
  • Data Normalization : Report MIC values relative to positive controls (e.g., ciprofloxacin) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for oxazole derivatives while others show low toxicity, and how can this be addressed?

  • Methodological Answer :

  • Source of Discrepancy :
  • Cell line variability : HepG2 (liver) cells may metabolize compounds more rapidly than HEK293 (kidney).
  • Assay interference : Chloromethyl groups can react with MTT assay reagents, generating false signals.
  • Resolution Strategies :
  • Use multiple cytotoxicity assays (e.g., CCK-8, LDH release).
  • Conduct pharmacokinetic studies (e.g., plasma protein binding, hepatic microsomal stability) .

Experimental Optimization

Q. What strategies improve the regioselectivity of chloromethylation in oxazole synthesis?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) at position 4 to steer chloromethylation to position 2.
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) to enhance electrophilic substitution.
  • Solvent Effects : Use low-polarity solvents (e.g., toluene) to reduce competing hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole
Reactant of Route 2
2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole

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